(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid is a compound that combines an amine derivative of indene with a dihydroxybutanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,3-dihydro-1H-inden-1-amine typically involves the reduction of indanone followed by amination. The dihydroxybutanedioic acid component can be synthesized through the oxidation of butanediol. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The dihydroxybutanedioic acid component can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and have diverse biological activities.
Diterpene Alkaloids: Complex natural products with similar three-dimensional structures and biological activities.
Uniqueness
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific combination of an indene-derived amine and a dihydroxybutanedioic acid, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H28N2O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1R)-2,3-dihydro-1H-inden-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C9H11N.C4H6O6/c2*10-9-6-5-7-3-1-2-4-8(7)9;5-1(3(7)8)2(6)4(9)10/h2*1-4,9H,5-6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-;1-,2-/m111/s1 |
InChI Key |
MCCOKRGZMMQMIL-NFWIEASKSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N.C1CC2=CC=CC=C2[C@@H]1N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.C1CC2=CC=CC=C2C1N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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